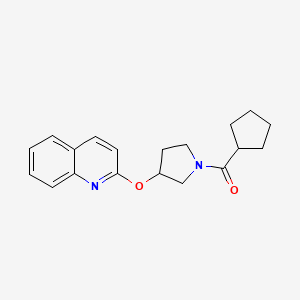

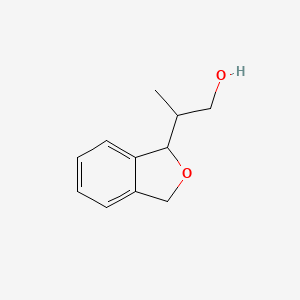

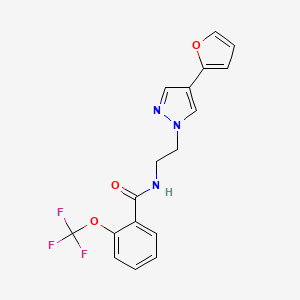

N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, also known as BCTC, is a selective antagonist for the transient receptor potential cation channel subfamily V member 1 (TRPV1). This compound has gained significant attention in scientific research due to its potential therapeutic applications in pain management and other related disorders.

科学的研究の応用

Structure-Activity Relationship Studies

The investigation into the structure-activity relationships of various ligands, including derivatives similar to N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, has led to the identification of potent compounds with significant in vitro and in vivo activities. For instance, studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor highlighted the optimization of potency through systematic modifications, revealing compounds with anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Antioxidant, Analgesic, and Anti-inflammatory Properties

Research into N-(pyrazin-2-yl)acetamide derivatives, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, has demonstrated notable DPPH radical scavenging activity alongside analgesic and anti-inflammatory effects. These findings indicate a promising avenue for the development of new therapeutic agents based on modifications of the N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride structure to enhance these properties (Nayak et al., 2014).

Role in Advanced Oxidation Processes

The degradation of persistent compounds like chlorotriazine herbicides, which are potential drinking water contaminants, can be facilitated by radicals produced in advanced oxidation processes. The reactivity of these compounds towards sulfate radicals has been studied, with findings suggesting that modifications to the alkyl groups, akin to those in N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, could influence degradation rates and pathways. This highlights the compound's potential application in environmental remediation technologies (Lutze et al., 2015).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of amino groups, a key step in the synthesis of antimalarial drugs and other pharmaceuticals, has been explored using various acyl donors. Research into the efficiency of different acyl donors for the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the functional group transformations in compounds like N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, has provided insights into optimizing synthetic routes for drug development (Magadum & Yadav, 2018).

特性

IUPAC Name |

N-tert-butyl-2-(4-cyclobutylpiperazin-1-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O.ClH/c1-14(2,3)15-13(18)11-16-7-9-17(10-8-16)12-5-4-6-12;/h12H,4-11H2,1-3H3,(H,15,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFDKPPXKMINEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCN(CC1)C2CCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2385987.png)

![5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)

![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)